UDM-001651 has been studied for its pharmacological properties and efficacy in various models, including monkey thrombosis models, where it demonstrated robust antithrombotic efficacy without prolonging kidney bleeding time . It is categorized under small molecules that target specific receptors and transporters involved in neurotransmitter regulation.
Key technical aspects of the synthesis include:
UDM-001651 primarily engages in interactions that inhibit VMAT2 activity. The compound's reactivity is characterized by its ability to bind to VMAT2, thereby preventing dopamine from being packaged into synaptic vesicles. This inhibition leads to a decrease in dopamine release into the synaptic cleft, which is crucial for managing conditions like tardive dyskinesia.
The mechanism of action for UDM-001651 revolves around its role as a VMAT2 inhibitor. By inhibiting this transporter, UDM-001651 reduces the intracellular storage of dopamine, leading to decreased release during synaptic transmission. This action addresses the hyperdopaminergic state often seen in tardive dyskinesia.
Studies have shown that UDM-001651 effectively reduces dopaminergic signaling through its action on VMAT2, providing a therapeutic avenue for managing symptoms associated with excessive dopamine activity.
UDM-001651 exhibits several notable physical properties:
The chemical properties include:
UDM-001651 has significant potential applications in:
Research continues to explore additional applications across various fields due to its unique pharmacological profile.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3